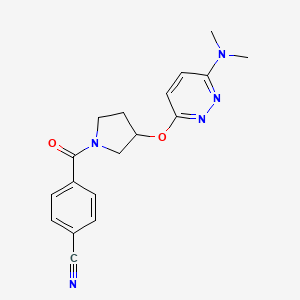
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzofuran-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and anti-inflammatory effects .
Molecular Structure Analysis
The molecular structure of this compound includes several interesting features. The tetrahydropyran ring is a common structural motif in many natural products. The pyrazole ring is a component of various pharmaceuticals due to its ability to bind to different enzymes and receptors in the body. The dihydrobenzofuran ring is a common structure in various natural products and pharmaceuticals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the positions of the functional groups and the stereochemistry of the tetrahydropyran ring .科学的研究の応用
Sulfonamide-based hybrid compounds, including N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzofuran-5-sulfonamide, play a significant role in medicinal chemistry due to their diverse pharmacological activities. These activities range from antibacterial to anti-neuropathic pain, highlighting the broad spectrum of potential applications for sulfonamide hybrids in scientific research. Sulfonamides' ability to interact with various biological targets is attributed to their structural versatility, allowing for the synthesis of compounds with targeted biological activities. The synthesis and evaluation of these compounds are crucial for developing new therapeutic agents with improved efficacy and specificity (Ghomashi et al., 2022).
The synthetic versatility of sulfonamides extends to their integration into heterocyclic compounds, which are pivotal in drug discovery. For instance, the Knoevenagel‐Michael‐cyclocondensation reaction using sulfonic acid functionalized pyridinium chloride illustrates a method for creating tetrahydrobenzo[b]pyran derivatives, which are valuable in synthesizing biologically active molecules (Zolfigol et al., 2015). This highlights the role of sulfonamide compounds in facilitating the development of novel therapeutic agents through innovative synthetic routes.
Moreover, the conjugation of pyrazoline and sulfonamide pharmacophores has led to the creation of compounds exhibiting potent activity against various biological targets, including carbonic anhydrase and acetylcholinesterase enzymes. These compounds have been studied for their potential in treating conditions like glaucoma and Alzheimer's disease, showcasing the therapeutic potential of sulfonamide derivatives in addressing critical health issues (Ozmen Ozgun et al., 2019).
In addition to their pharmacological applications, sulfonamides have been investigated for their antibacterial properties. The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has demonstrated high antibacterial activity, further underlining the importance of these compounds in developing new antimicrobial agents (Azab et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c21-25(22,16-4-5-17-13(9-16)6-8-24-17)19-14-10-18-20(11-14)12-15-3-1-2-7-23-15/h4-5,9-11,15,19H,1-3,6-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNKPAGXLJYSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


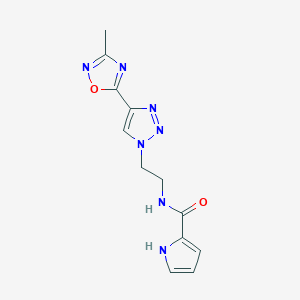
![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2896501.png)
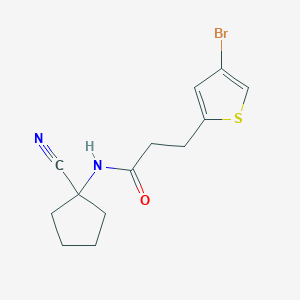
![N1-(3,4-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2896503.png)
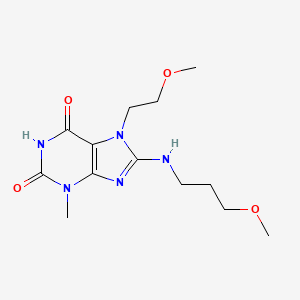
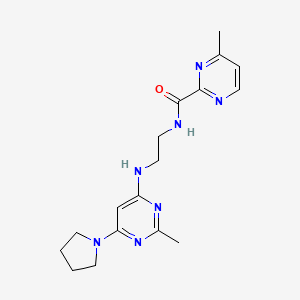
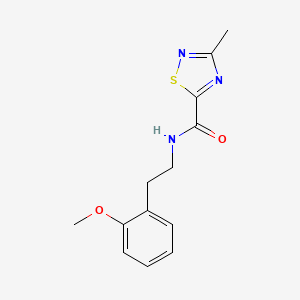
![Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2896511.png)

![6-Cyclopropyl-2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2896513.png)
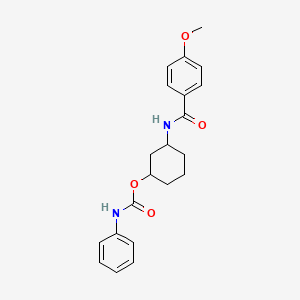
![8-(2,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896519.png)
